(2-Ethyl-5-methoxyphenyl)boronic acid
Overview
Description
(2-Ethyl-5-methoxyphenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is similar to (5-Ethyl-2-methoxyphenyl)boronic acid, which has a molecular weight of 180.01 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of a similar compound, (2-methoxyphenyl)boronic acid, is C7H9BO3 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids, including (2-Ethyl-5-methoxyphenyl)boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also involved in reactions such as Friedel-Crafts alkylation of hydronaphthalenes and synthesis of 9,10-diarylanthracenes .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, (5-Acetyl-2-methoxyphenyl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Fluorescence Quenching Studies
Researchers have explored the fluorescence quenching properties of boronic acid derivatives, including studies on molecules similar to (2-Ethyl-5-methoxyphenyl)boronic acid. These studies reveal insights into the interaction of boronic acids with quenchers like aniline in alcohol environments. The observed negative deviation from the Stern–Volmer equation suggests the existence of different conformers in the ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohols. This research highlights the potential use of boronic acids in studying fluorescence properties and mechanisms in various solvent environments (Geethanjali et al., 2015).
Photophysical Property Investigation
Another area of application involves the investigation of photophysical properties of aryl boronic acid derivatives. Studies have been conducted on the absorption and fluorescence spectra of these compounds in different solvents, revealing their excited state behaviors and solvent interactions. Such research provides valuable insights into the photophysical behavior of boronic acids and their potential applications in materials science and sensor development (Muddapur et al., 2016).
Synthetic Chemistry Applications
Boronic acids play a crucial role in synthetic chemistry, serving as intermediates and catalysts in various organic reactions. For instance, they are used in the synthesis of complex molecules like retinoids through Suzuki coupling reactions. Such applications demonstrate the versatility of boronic acids in facilitating the synthesis of biologically active compounds and exploring new therapeutic agents (Milanese et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-ethyl-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSVXFPDYETAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681737 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methoxyphenyl)boronic acid | |
CAS RN |
852946-98-6 | |
Record name | (2-Ethyl-5-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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